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Compound of Interest

Compound Name: 2-Hydroxy-5-isopropylbenzoic acid

Cat. No.: B1626090 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Hydroxy-5-isopropylbenzoic acid (CAS No: 31589-71-6), a substituted salicylic acid

derivative.[1] This document is intended for researchers, scientists, and professionals in drug

development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data. The methodologies for acquiring this data are also

detailed.

Molecular Structure and Properties:

Molecular Formula: C₁₀H₁₂O₃[2]

Molecular Weight: 180.20 g/mol [2]

Structure: 

Spectroscopic Data
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The following sections present the expected spectroscopic data for 2-Hydroxy-5-
isopropylbenzoic acid. This data is compiled based on typical values for the functional groups

present and analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.[1]

¹H NMR (Proton NMR) Data (400 MHz, CDCl₃)

The ¹H NMR spectrum reveals the different types of protons in the molecule. The aromatic

protons are found in the downfield region (δ 6.8-7.4 ppm), while the isopropyl group protons

are in the aliphatic region. The hydroxyl and carboxylic acid protons typically appear as broad

singlets.[1]

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~11.0 - 12.0 br s 1H -COOH

~7.8 d 1H Ar-H (position 6)

~7.3 dd 1H Ar-H (position 4)

~6.9 d 1H Ar-H (position 3)

~5.0 - 6.0 br s 1H -OH

~3.0 sept 1H -CH(CH₃)₂

~1.2 d 6H -CH(CH₃)₂

d: doublet, dd: doublet of doublets, sept: septet, br s: broad singlet

¹³C NMR (Carbon-13 NMR) Data (100 MHz, CDCl₃)

The ¹³C NMR spectrum provides information about the different carbon environments in the

molecule. The carbonyl carbon of the carboxylic acid is significantly downfield. Aromatic
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carbons appear in a characteristic region, and the isopropyl carbons are found in the upfield

region.[1]

Chemical Shift (δ) ppm Assignment

~173 -COOH

~158 C-OH (C2)

~145 C-CH(CH₃)₂ (C5)

~132 Ar-CH (C6)

~125 Ar-CH (C4)

~118 Ar-CH (C3)

~115 C-COOH (C1)

~34 -CH(CH₃)₂

~24 -CH(CH₃)₂

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic acid)

2960-2870 Medium C-H stretch (Aliphatic)

1680-1710 Strong C=O stretch (Carboxylic acid)

1600, 1450 Medium C=C stretch (Aromatic ring)

1200-1300 Strong C-O stretch

920 Broad
O-H bend (Carboxylic acid

dimer)
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in structural elucidation.

m/z Relative Intensity Assignment

180 High [M]⁺ (Molecular ion)

163 Moderate [M - OH]⁺

135 High
[M - COOH]⁺ or [M - H₂O -

CO]⁺

121 Moderate [M - C₃H₇]⁺

93 Moderate [C₆H₅O]⁺

Experimental Protocols
Detailed methodologies for the spectroscopic analysis of 2-Hydroxy-5-isopropylbenzoic acid
are provided below.

NMR Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of 2-Hydroxy-5-isopropylbenzoic acid for ¹H NMR (20-50 mg

for ¹³C NMR).

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean, dry vial.

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used.

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. The liquid

height should be around 4-5 cm.

Cap the NMR tube securely.
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Data Acquisition:

Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

Place the sample into the NMR spectrometer.

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve

homogeneity.

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition

time, relaxation delay).

For ¹³C NMR, a larger number of scans is typically required due to the low natural

abundance of the ¹³C isotope.

Process the raw data by applying Fourier transformation, phase correction, and baseline

correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g.,

tetramethylsilane, TMS).

IR Spectroscopy (Attenuated Total Reflectance - ATR)
Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

Place a small amount of the solid 2-Hydroxy-5-isopropylbenzoic acid onto the center of

the ATR crystal.

Data Acquisition:

Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good

contact with the crystal.

Collect a background spectrum of the empty, clean ATR crystal.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1626090?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1626090?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acquire the sample spectrum over the desired wavenumber range (typically 4000-400

cm⁻¹).

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (Electron Ionization - EI)
Sample Introduction:

For a solid sample like 2-Hydroxy-5-isopropylbenzoic acid, a direct insertion probe is

often used.

A small amount of the sample is placed in a capillary tube at the tip of the probe.

The probe is inserted into the ion source of the mass spectrometer through a vacuum lock.

The sample is then gently heated to promote vaporization into the ion source.

Ionization and Analysis:

In the ion source, the vaporized molecules are bombarded with a high-energy electron

beam (typically 70 eV), causing ionization and fragmentation.

The resulting positive ions are accelerated out of the ion source and into the mass

analyzer.

The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge

ratio (m/z).

The detector records the abundance of ions at each m/z value.

Data Interpretation:

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

The peak with the highest m/z value typically corresponds to the molecular ion [M]⁺.
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The fragmentation pattern provides structural information about the molecule.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of

an unknown solid organic compound like 2-Hydroxy-5-isopropylbenzoic acid.

Start:
Unknown Solid Sample

Mass Spectrometry (MS)
- Molecular Weight

- Elemental Formula (HRMS)

Infrared (IR) Spectroscopy
- Functional Group Identification

Sample Dissolution
in Deuterated Solvent

Structure Elucidation
- Combine all spectral data

¹H NMR Spectroscopy
- Proton Environments

- Connectivity (Coupling)

¹³C NMR Spectroscopy
- Carbon Environments

Proposed Structure of
2-Hydroxy-5-isopropylbenzoic acid

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Structure Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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